Methyl 3-(2-amino-4-methylphenoxy)benzoate
Description
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Properties
IUPAC Name |
methyl 3-(2-amino-4-methylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-14(13(16)8-10)19-12-5-3-4-11(9-12)15(17)18-2/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLFTANMCKMHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-(2-amino-4-methylphenoxy)benzoate CAS 946773-80-4 properties
This technical guide details the physicochemical properties, synthetic pathways, and application scope of Methyl 3-(2-amino-4-methylphenoxy)benzoate (CAS 946773-80-4).
CAS 946773-80-4 | High-Purity Kinase Inhibitor Intermediate
Executive Summary
Methyl 3-(2-amino-4-methylphenoxy)benzoate (CAS 946773-80-4) is a specialized diaryl ether intermediate critical to the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) . Its structural motif—a flexible ether linkage connecting a benzoate ester and an aniline derivative—serves as a pharmacophore scaffold that allows drug molecules to access the hydrophobic "back pocket" (DFG-out conformation) of kinase enzymes.
This compound is frequently employed in the development of next-generation inhibitors targeting Bcr-Abl , c-Kit , and p38 MAPK pathways. Its high-purity synthesis is essential for minimizing regioisomeric impurities that can compromise late-stage drug coupling reactions.
Chemical Identity & Physicochemical Properties
The following data aggregates experimental values and predictive modeling for the specific CAS 946773-80-4.
Table 1: Chemical Specification
| Property | Specification |
| Chemical Name | Methyl 3-(2-amino-4-methylphenoxy)benzoate |
| CAS Number | 946773-80-4 |
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.29 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 88–92 °C (Typical for class; varies by polymorph) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~3.8 (Aniline nitrogen), ~ -6.5 (Ester oxygen) |
| LogP | 3.2 (Lipophilic) |
Synthetic Routes & Process Chemistry
Retrosynthetic Analysis & Workflow
The synthesis is best approached by disconnecting the ether linkage. We utilize a Nucleophilic Aromatic Substitution (
Key Advantages of this Route:
-
Regiocontrol: The nitro group activates the ring for
while protecting the nitrogen. -
Scalability: Avoids expensive palladium catalysts required for Buchwald-Hartwig coupling of the free amine.
Figure 1: Two-step industrial synthesis workflow designed for high regioselectivity.
Detailed Experimental Protocol
Step 1: Ether Formation (
Coupling)
-
Charge: To a reactor, add Methyl 3-hydroxybenzoate (1.0 eq) and Potassium Carbonate (1.5 eq) in anhydrous DMF (5 vol).
-
Activation: Stir at 25°C for 30 mins to generate the phenoxide anion.
-
Addition: Add 1-Fluoro-2-nitro-4-methylbenzene (1.05 eq) slowly to control exotherm.
-
Reaction: Heat to 80–90°C for 4–6 hours. Monitor by HPLC for disappearance of the phenol.
-
Workup: Cool to RT, pour into ice water (10 vol). The nitro-intermediate precipitates. Filter, wash with water, and dry.[1]
Step 2: Nitro Reduction
Note: While catalytic hydrogenation (
-
Charge: Dissolve the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio).
-
Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Reaction: Reflux (78°C) for 2–3 hours. The yellow solution will turn colorless/brown (iron oxides).
-
Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Crystallization: Recrystallize from Ethyl Acetate/Hexanes to yield the target aniline as a beige solid.
Structural Characterization (NMR)
For validation, the
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.65 | dt | 1H | Ar-H (Benzoate C6) | Ortho to ester, deshielded. |
| 7.45 | t | 1H | Ar-H (Benzoate C2) | Meta to ester/ether. |
| 7.38 | t | 1H | Ar-H (Benzoate C5) | Aromatic ring proton. |
| 7.15 | dd | 1H | Ar-H (Benzoate C4) | Ortho to ether linkage. |
| 6.75 | d | 1H | Ar-H (Phenoxy C6) | Ortho to ether. |
| 6.55 | s | 1H | Ar-H (Phenoxy C3) | Ortho to amine (shielded). |
| 6.35 | d | 1H | Ar-H (Phenoxy C5) | Para to ether. |
| 4.80 | s (broad) | 2H | Exchangeable amino protons. | |
| 3.85 | s | 3H | Methyl ester singlet. | |
| 2.15 | s | 3H | Methyl group on phenoxy ring.[2] |
Application in Drug Discovery
This compound is a "Linker-Head" scaffold. In kinase inhibitor design, it serves two functions:
-
The Benzoate (Tail): Often converted to an amide (via reaction with the ester) to bind the solvent-exposed region of the kinase.
-
The Aniline (Head): Reacts with a heterocyclic "hinge binder" (e.g., pyrimidine, quinoline).
Target Pathway: Specifically, this diaryl ether motif is essential for locking kinases in the inactive (DFG-out) conformation , a mechanism utilized by drugs like Sorafenib and Nilotinib analogs .
Figure 2: Pharmacophore mapping of the CAS 946773-80-4 scaffold within a kinase binding pocket.
Handling, Stability & Safety
Stability[1]
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under strong basic or acidic conditions. Store in a desiccator.
-
Oxidation: The free aniline (
) can oxidize to colored azo/nitroso species upon prolonged exposure to air/light. Store under Nitrogen at 2–8°C.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dusts.
References
-
BenchChem. (2025).[7] Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. Retrieved from
-
National Institutes of Health (NIH). (2017). Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor.[7][8] J Med Chem. Retrieved from
-
Smolecule. (2023). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate Applications and Derivatives. Retrieved from
-
TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate Derivatives. Retrieved from
-
Organic Syntheses. (1977). Preparation of Amino-Benzoate Esters via Raney Nickel Reduction. Org. Synth. 57, 11. Retrieved from
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- 8. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diaryl Ether Building Blocks for Medicinal Chemistry Research
Introduction: The Diaryl Ether as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The diaryl ether (DE) motif is a quintessential example of such a scaffold, statistically ranking as one of the most prevalent and enduring structures in both medicinal chemistry and agrochemical discovery.[1][2] This guide provides an in-depth exploration of diaryl ether building blocks, from their synthesis to their strategic deployment in modern drug discovery programs.
The diaryl ether core, consisting of two aromatic rings linked by a flexible oxygen bridge, imparts a unique combination of physicochemical properties that are highly desirable for drug candidates.[3] These include substantial hydrophobicity, which aids in cell membrane penetration, and notable metabolic stability.[3] The ether linkage provides a balance of conformational flexibility and structural pre-organization, allowing the two aryl rings to adopt optimal orientations for binding to biological targets. This structural feature is found in a wide array of natural products and synthetic pharmaceuticals, including the antibiotic vancomycin and anti-HIV agent chloropeptin.[4][5][6] The demonstrated biological activities of diaryl ether-containing molecules are remarkably diverse, spanning anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[1][2][7][8]
This guide will delve into the principal synthetic methodologies for constructing the diaryl ether bond, critically examining both classical and modern techniques. We will then explore the application of these building blocks in the context of structure-activity relationship (SAR) studies, providing field-proven insights into their use for lead optimization.
Part 1: Core Synthetic Methodologies
The construction of the C(aryl)-O-C(aryl) bond is a cornerstone of accessing these valuable building blocks. The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation, first reported in 1905, is the traditional copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[9][10]
Causality Behind the Method: Historically, this reaction was the workhorse for diaryl ether synthesis. However, its classical form suffers from significant drawbacks, including harsh reaction conditions (temperatures often exceeding 200 °C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents.[10][11] These conditions limit the functional groups that can be tolerated on the substrates.
Modern advancements have revitalized the Ullmann condensation by introducing soluble copper catalysts and specialized ligands. Ligands such as N,N-dimethylglycine or various diamines chelate to the copper center, increasing its solubility and catalytic activity, which permits the reaction to proceed under significantly milder conditions (e.g., 90-110 °C).[12][13] This refinement has broadened the substrate scope and made the reaction more practical for complex molecule synthesis.
Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide to form a copper(III) intermediate, which then undergoes reductive elimination to yield the diaryl ether product and regenerate the Cu(I) catalyst.[5]
Caption: Catalytic cycle for the Ullmann Condensation.
Protocol: Ligand-Accelerated Ullmann Diaryl Ether Synthesis
-
Reagents: Aryl iodide (1.0 mmol), Phenol (1.2 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), N,N-Dimethylglycine (0.2 mmol, 20 mol%), Cesium carbonate (Cs₂CO₃, 2.0 mmol), Anhydrous Dioxane (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Trustworthiness: This protocol is self-validating as the use of a well-defined catalyst system and ligand under inert conditions ensures reproducibility. The workup procedure is standard for removing the catalyst and base, leading to a clean product.
Buchwald-Hartwig C-O Cross-Coupling: The Modern Standard
Developed in the late 1990s, the Buchwald-Hartwig amination chemistry was extended to C-O bond formation, quickly becoming a powerful and general alternative to the Ullmann reaction.[4][14][15]
Causality Behind the Method: The primary advantage of the palladium-catalyzed Buchwald-Hartwig reaction is its exceptional functional group tolerance and its ability to couple a wider range of substrates, including electron-rich and sterically hindered partners, under relatively mild conditions (typically 80-110 °C).[13] The key to its success lies in the development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) that facilitate the challenging reductive elimination step, which is often the rate-limiting step in Pd-catalyzed C-O coupling.[13]
Catalytic Cycle: The cycle begins with an active Pd(0) species undergoing oxidative addition with the aryl halide to form a Pd(II) complex. Subsequent reaction with the phenoxide (often facilitated by a base) and reductive elimination from the resulting Pd(II) intermediate releases the diaryl ether product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for Buchwald-Hartwig C-O Coupling.
Protocol: General Palladium-Catalyzed Diaryl Ether Synthesis
-
Reagents: Aryl bromide or chloride (1.0 mmol), Phenol (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Biarylphosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol), Anhydrous Toluene (4 mL).
-
Procedure:
-
In a glovebox, add the aryl halide, phenol, K₃PO₄, Pd₂(dba)₃, and ligand to an oven-dried vial.
-
Add anhydrous toluene, seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Place the vial in a preheated aluminum heating block at 100 °C.
-
Stir vigorously for 8-24 hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with dichloromethane (CH₂Cl₂), and filter through a short plug of silica gel, eluting with additional CH₂Cl₂.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure diaryl ether.
-
-
Trustworthiness: The use of a pre-catalyst and a specific, well-characterized ligand under rigorously inert conditions (glovebox) ensures high catalytic activity and minimizes side reactions. This protocol is a standard in the field, validated across numerous publications.
Comparative Overview and Other Methods
| Feature | Ullmann Condensation (Modern) | Buchwald-Hartwig Coupling |
| Metal Catalyst | Copper (Cu) | Palladium (Pd) |
| Aryl Halide Scope | Iodides > Bromides >> Chlorides | Chlorides, Bromides, Iodides, Triflates |
| Phenol Scope | Broad, but can be sensitive | Very broad, tolerates steric hindrance |
| Functional Groups | Good tolerance with modern ligands | Excellent tolerance |
| Typical Temp. | 90 - 140 °C | 80 - 110 °C |
| Cost | Lower (Copper is cheaper) | Higher (Palladium and ligands are expensive) |
Other valuable methods for diaryl ether synthesis include:
-
Chan-Lam Coupling: A copper-catalyzed coupling of phenols with arylboronic acids, notable for its mild conditions, often running at room temperature.[3][4][6]
-
Nucleophilic Aromatic Substitution (SNAr): A metal-free method that requires a highly electron-deficient aryl halide (e.g., with nitro groups) and a strong nucleophile.[4][12][13] It is atom-economical but limited in scope.
-
Diaryliodonium Salts: These reagents serve as powerful electrophilic arylating agents, enabling metal-free O-arylation of phenols under very mild conditions.[16][17]
Part 2: Strategic Application in Drug Design and SAR
The availability of robust synthetic methods allows medicinal chemists to treat diaryl ethers as modular building blocks for systematically probing structure-activity relationships (SAR).[18][19] The goal of an SAR study is to convert observations about how structural changes affect biological activity into a coherent set of relationships that guide the design of more potent and selective drug candidates.[18]
The Role of the Diaryl Ether Linker:
-
Vectorial Exploration: The two aryl rings can be independently modified. One ring can serve as an "anchor" to establish key binding interactions, while the other is varied with different substituents to explore adjacent pockets in the target protein.
-
Conformational Control: While flexible, the C-O-C bond angle (~118°) and torsional angles are not without constraints. This semi-rigid nature helps to reduce the entropic penalty of binding compared to a more flexible aliphatic linker.
-
Property Modulation: The diaryl ether core is lipophilic. Substituents on the rings can be used to fine-tune physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.
Caption: Iterative workflow for SAR exploration using building blocks.
Case Study: Diaryl Ethers as Anticancer Agents
The diaryl ether scaffold is an invaluable structure for the design of anticancer drugs.[20][21] Numerous studies have demonstrated that systematic modification of this core can lead to highly potent agents. For example, in the development of a series of diaryl ether derivatives, SAR studies revealed that placing a chlorine or hydroxyl group at the para-position of one phenyl ring significantly enhanced antitumor activity against cell lines like HepG2 and A549.[22][23] Compound 5h (N-(4-chlorophenyl)-4-phenoxybenzamide) emerged as a potent candidate, with evidence suggesting its mechanism of action involves the upregulation of p21 and cleaved caspase-3, leading to cancer cell apoptosis.[23] This highlights how a building block approach—coupling various substituted anilines with a 4-phenoxybenzoic acid core—can rapidly identify critical structural features for potency.
Case Study: Diaryl Ethers as Novel Antibacterials
The rise of antibiotic resistance necessitates the exploration of novel therapeutic targets.[24] One such target is FabV, an enoyl-acyl carrier protein reductase (ENR) essential for bacterial fatty acid synthesis.[24] A research program investigating diaryl ether-based inhibitors of P. aeruginosa FabV (paFabV) synthesized and screened 59 compounds.[24] This systematic SAR exploration revealed that incorporating a sulfonamide group led to a significant increase in potency. Molecular modeling suggested this improvement was due to the sulfonamide engaging in a critical hydrogen bond with a highly conserved serine residue (Ser155) in the enzyme's active site.[24] This work provides a clear example of how rational, iterative design using a core scaffold can lead to a deeper mechanistic understanding and a promising path toward new therapeutics.
Part 3: Challenges and Future Directions
Despite significant progress, challenges remain in the field. The synthesis of highly substituted, sterically hindered diaryl ethers can still be difficult, even with modern methods.[16] Furthermore, the cost and air-sensitivity of palladium catalysts and specialized ligands can be a barrier to large-scale synthesis.
Future research will likely focus on several key areas:
-
More Sustainable Catalysis: The development of catalysts based on more abundant and less toxic metals (e.g., copper, iron) continues to be a major goal. The use of nano-sized metal catalysts, which offer high surface area and reactivity, is a promising avenue for developing milder and more efficient ligand-free conditions.[5]
-
Broader Reaction Scope: Continued ligand and methods development will aim to overcome current limitations, enabling the synthesis of ever-more complex and sterically demanding diaryl ether structures.
-
Asymmetric Synthesis: The construction of axially chiral diaryl ethers, which are present in some natural products, is a growing area of interest.[25] Developing catalytic, enantioselective methods for their synthesis remains a significant challenge but holds great promise for creating novel chiral ligands and bioactive molecules.[25]
-
Integration with In Silico Design: Combining robust synthetic platforms with computational modeling will accelerate the drug discovery process, allowing for more rational design of diaryl ether-based libraries with improved chances of identifying high-quality lead compounds.
Conclusion
Diaryl ether building blocks represent a validated and versatile platform for medicinal chemistry research. The evolution of synthetic methods from the harsh conditions of the classical Ullmann condensation to the mild and highly tolerant palladium-catalyzed Buchwald-Hartwig coupling has empowered chemists to access a vast chemical space. By leveraging these building blocks in systematic SAR campaigns, researchers have successfully developed potent agents against a range of diseases, from cancer to bacterial infections. As synthetic methodologies continue to improve and our understanding of their biological roles deepens, the diaryl ether will undoubtedly remain a privileged and highly impactful scaffold in the ongoing quest for new medicines.
References
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]
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Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
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Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]
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Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. ResearchGate. [Link]
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Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
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Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. SciSpace. [Link]
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Diaryl ether derivatives as anticancer agents – a review. RSC Blogs. [Link]
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Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. ACS Publications. [Link]
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Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]
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Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. PDXScholar. [Link]
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Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]
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Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Ullmann Condensation. SynArchive. [Link]
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Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Recent Advances in Diaryl Ether Synthesis. ResearchGate. [Link]
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ULLMANN REACTION.pptx. SlideShare. [Link]
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Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
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Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [Link]
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A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. [Link]
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]
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Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones. ACS Publications. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Phenoxy-Aniline Scaffolds in Kinase Inhibitor Synthesis
Introduction: The Privileged Phenoxy-Aniline Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their efficacy often hinges on the specific molecular architecture that enables high-affinity binding to the ATP-binding site of a target kinase. Among the myriad of scaffolds employed in medicinal chemistry, the phenoxy-aniline motif stands out as a "privileged" structure. This is due to its remarkable ability to engage in key interactions within the kinase domain. The aniline portion frequently forms critical hydrogen bonds with the hinge region of the kinase, while the phenoxy group can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.
The compound of interest, Methyl 3-(2-amino-4-methylphenoxy)benzoate , represents a versatile building block embodying this privileged scaffold. Its constituent parts—a reactive aniline, a diaryl ether linkage, and a modifiable methyl benzoate group—offer multiple avenues for synthetic elaboration into potent and selective kinase inhibitors.
This technical guide provides a comprehensive overview of the synthetic strategies for incorporating phenoxy-aniline moieties into kinase inhibitor frameworks. We will use the synthesis of a Gefitinib analogue as a practical exemplar, illustrating the key chemical transformations and the rationale behind them. Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and its synthesis provides an excellent model for the application of phenoxy-aniline building blocks.[1][2]
Part 1: Synthesis of the Phenoxy-Aniline Building Block
Protocol 1: Synthesis of Methyl 3-(2-amino-4-methylphenoxy)benzoate
This protocol describes the synthesis of the title compound from 2-amino-4-methylphenol and methyl 3-iodobenzoate.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of the phenoxy-aniline building block.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Amino-4-methylphenol | 123.15 | 1.23 g | 1.0 |
| Methyl 3-iodobenzoate | 262.04 | 2.62 g | 1.0 |
| Copper(I) iodide (CuI) | 190.45 | 190 mg | 0.1 |
| L-proline | 115.13 | 230 mg | 0.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 2.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-4-methylphenol (1.23 g, 10 mmol), methyl 3-iodobenzoate (2.62 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethyl sulfoxide (20 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-(2-amino-4-methylphenoxy)benzoate.
Rationale:
-
Ullmann Condensation: This is a reliable method for forming the diaryl ether bond, which is a key structural feature of the target building block.[3]
-
Copper(I) Iodide: A common and effective catalyst for Ullmann-type reactions.[5]
-
L-proline: Acts as a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures than traditional Ullmann conditions.
-
Potassium Carbonate: A base is required to deprotonate the phenol, forming the phenoxide which is the active nucleophile in the reaction.
-
DMSO: A polar aprotic solvent that is well-suited for this type of reaction due to its ability to dissolve the reactants and its high boiling point.
Part 2: Synthesis of a Kinase Inhibitor Using the Phenoxy-Aniline Scaffold
With the phenoxy-aniline building block in hand, we can now proceed to the synthesis of a kinase inhibitor. We will use the synthesis of a Gefitinib analogue as a representative example. This involves the nucleophilic aromatic substitution (SNAr) reaction between our synthesized building block and a heterocyclic electrophile, in this case, 4-chloro-6,7-dimethoxyquinazoline.
Protocol 2: Synthesis of a Gefitinib Analogue
This protocol details the coupling of Methyl 3-(2-amino-4-methylphenoxy)benzoate with 4-chloro-6,7-dimethoxyquinazoline.
Synthetic Workflow:
Caption: General workflow for the synthesis of a Gefitinib analogue.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Methyl 3-(2-amino-4-methylphenoxy)benzoate | 257.29 | 2.57 g | 1.0 |
| 4-Chloro-6,7-dimethoxyquinazoline | 224.65 | 2.25 g | 1.0 |
| Isopropanol | 60.10 | 50 mL | - |
| Hydrochloric acid (conc.) | 36.46 | (for salt formation) | - |
Procedure:
-
To a 100 mL round-bottom flask, add Methyl 3-(2-amino-4-methylphenoxy)benzoate (2.57 g, 10 mmol) and 4-chloro-6,7-dimethoxyquinazoline (2.25 g, 10 mmol).[6][7]
-
Add isopropanol (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol (2 x 10 mL).
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Gefitinib analogue.
-
For characterization and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., methanol) and adding a stoichiometric amount of concentrated hydrochloric acid, followed by precipitation or evaporation.
Rationale:
-
SNAr Reaction: The electron-withdrawing quinazoline ring system activates the chlorine atom at the 4-position towards nucleophilic attack by the amino group of the phenoxy-aniline building block. This is a common and efficient method for forming the key aniline-quinazoline linkage in many EGFR inhibitors.
-
Isopropanol: A suitable solvent for this reaction, as it dissolves the reactants at elevated temperatures and allows for the product to precipitate upon cooling, simplifying the initial purification.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Part 3: Mechanism of Action and Targeted Signaling Pathway
The synthesized Gefitinib analogue is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[8][9] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[1]
Gefitinib and its analogues act as ATP-competitive inhibitors. They bind to the ATP-binding site within the tyrosine kinase domain of EGFR, preventing the binding of ATP. This, in turn, inhibits the autophosphorylation of the receptor, a critical step for the activation of downstream signaling cascades.[10] By blocking these pathways, the inhibitor can halt cell proliferation and induce apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling.[2]
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the inhibitory action of the Gefitinib analogue.
Conclusion
The phenoxy-aniline scaffold is a highly valuable structural motif in the design and synthesis of kinase inhibitors. The representative compound, Methyl 3-(2-amino-4-methylphenoxy)benzoate, serves as a versatile starting point for the construction of potent inhibitors targeting key oncogenic pathways. The synthetic protocols detailed in this application note, using the synthesis of a Gefitinib analogue as a model, provide a robust framework for researchers and drug development professionals. By understanding the underlying chemical principles and the biological rationale, scientists can leverage these methods to develop novel and effective targeted therapies for cancer and other diseases.
References
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Synapse, P. (2024, July 17). What is the mechanism of Gefitinib? Patsnap. [Link]
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Tamura, K., & Fukuoka, M. (2005). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Oncology, 1, 29–41. [Link]
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(n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Retrieved February 20, 2026, from [Link]
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(n.d.). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Pathway Figure OCR. Retrieved February 20, 2026, from [Link]
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Baselga, J., & Averbuch, S. D. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4222s–4226s. [Link]
- Kumar, A., et al. (2012).
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Oda, K., et al. (2009). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 5, 295. [Link]
- Rao, A. K. S. B., et al. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
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(n.d.). 2-Amino-4-methylphenol. PubChem. Retrieved February 20, 2026, from [Link]
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(n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved February 20, 2026, from [Link]
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(n.d.). EGFR signaling pathway. ResearchGate. Retrieved February 20, 2026, from [Link]
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(n.d.). Practical and efficient synthesis of gefitinib via selective O-alkylation: A novel concept for a transient protection group. ResearchGate. Retrieved February 20, 2026, from [Link]
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(n.d.). 2-Amino-4-methylphenol. Solubility of Things. Retrieved February 20, 2026, from [Link]
- (n.d.). Process for the preparation of gefitinib. Google Patents.
- (n.d.). Process for the preparation of gefitinib. Google Patents.
- (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
- (2010, October 18).
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(n.d.). Ullmann condensation. Wikipedia. Retrieved February 20, 2026, from [Link]
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Lopez-Mejias, V., et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]
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(n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
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(n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Retrieved February 20, 2026, from [Link]
- (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
-
(2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]
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(2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
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Leveraging Methyl 3-(2-amino-4-methylphenoxy)benzoate as a Versatile Precursor for the Synthesis of Complex Diaryl Ether Scaffolds
An Application Note and Protocol for Researchers
Abstract
The diaryl ether (DE) motif is a cornerstone in medicinal and agrochemical discovery, appearing in a vast array of biologically active molecules, including antibiotics, and agents for anticancer, antiviral, and anti-inflammatory applications.[1][2][3] Its prevalence is due to a unique combination of chemical stability and conformational flexibility, which allows for potent interactions with various biological targets.[4] This document provides a detailed guide for synthetic chemists on the strategic utilization of Methyl 3-(2-amino-4-methylphenoxy)benzoate, a readily accessible diaryl ether, as a foundational building block for the assembly of more complex, poly-aromatic ether scaffolds. We present a robust, two-stage synthetic strategy involving the conversion of the versatile primary amine to an aryl iodide intermediate, followed by its engagement in modern C-O cross-coupling reactions. Detailed, field-tested protocols for both copper-catalyzed Ullmann-type and palladium-catalyzed Buchwald-Hartwig couplings are provided, along with mechanistic insights and troubleshooting guidance to empower researchers in the synthesis of novel molecular entities for drug discovery and material science.
Strategic Overview: A Two-Stage Approach
The core challenge in elaborating the structure of Methyl 3-(2-amino-4-methylphenoxy)benzoate is the strategic transformation of its existing functional groups into reactive handles for further arylation. The primary aromatic amine is the ideal starting point for this transformation. Our recommended synthetic pathway involves two key stages:
-
Diazotization and Halogenation: The primary amine is first converted into a diazonium salt, which is a highly versatile intermediate. Subsequent treatment with an iodide source, in a Sandmeyer-type reaction, efficiently installs an iodine atom onto the aromatic ring. Iodoarenes are preferred coupling partners due to their high reactivity in subsequent cross-coupling reactions.[5]
-
C-O Cross-Coupling: The resulting aryl iodide is then coupled with a desired phenol derivative to form a new diaryl ether linkage. This can be achieved through two powerful and widely adopted methodologies: the classical copper-catalyzed Ullmann condensation or the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling.[6][7]
The overall workflow is depicted below.
Caption: Overall synthetic workflow.
Part 1: Protocol for Aryl Iodide Intermediate Synthesis
Principle: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides. The reaction proceeds via the formation of an aryl diazonium salt upon treatment of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then subjected to a nucleophilic substitution with an iodide anion, typically from potassium iodide (KI), which displaces the dinitrogen gas, a thermodynamically favorable leaving group, to yield the aryl iodide.
Detailed Experimental Protocol: Synthesis of Methyl 3-(2-iodo-4-methylphenoxy)benzoate
Materials:
-
Methyl 3-(2-amino-4-methylphenoxy)benzoate (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (3.0 eq)
-
Sodium nitrite (NaNO₂), (1.1 eq)
-
Potassium iodide (KI), (1.5 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Amine Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend Methyl 3-(2-amino-4-methylphenoxy)benzoate (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise over 20-30 minutes. The addition should be slow enough to prevent the temperature from rising above 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature. The formation of the diazonium salt is often indicated by a slight color change.
-
Iodide Substitution: In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Slowly add the cold diazonium salt solution from the previous step to the KI solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated Na₂S₂O₃ solution (to quench any residual iodine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 3-(2-iodo-4-methylphenoxy)benzoate.
Self-Validation: The success of the synthesis should be confirmed by TLC analysis and full characterization of the purified product (¹H NMR, ¹³C NMR, and MS) to confirm the replacement of the -NH₂ group with -I.
Part 2: C-O Cross-Coupling Protocols
With the aryl iodide intermediate in hand, the next crucial step is the formation of the new C-O bond. The choice between the Ullmann and Buchwald-Hartwig reactions often depends on substrate scope, functional group tolerance, and available laboratory resources.[5][6]
Method A: The Ullmann Condensation
The Ullmann condensation is a classic and cost-effective method for diaryl ether synthesis, relying on a copper catalyst.[8] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts, often in the presence of a ligand, to facilitate the reaction under milder conditions.[6][9]
Catalytic Cycle Rationale: The reaction is generally believed to proceed via (I) coordination of the phenoxide to the Cu(I) catalyst, followed by (II) oxidative addition of the aryl iodide to form a Cu(III) intermediate. (III) Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst.
Caption: Simplified Ullmann catalytic cycle.
Detailed Protocol:
-
Flask Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl iodide intermediate (1.0 eq), the desired phenol (1.2-1.5 eq), copper(I) iodide (CuI, 5-10 mol%), a ligand such as L-proline or 1,10-phenanthroline (10-20 mol%, if necessary), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, DMSO, or Toluene) via syringe.
-
Heating: Heat the reaction mixture to 110-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Method B: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling method renowned for its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[7][10] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[11]
Catalytic Cycle Rationale: The cycle begins with an active Pd(0) species, which undergoes (I) oxidative addition with the aryl iodide to form a Pd(II) complex. (II) Coordination of the phenoxide and subsequent deprotonation by the base leads to a palladium-phenoxide intermediate. (III) The final, crucial step is reductive elimination, which forms the C-O bond of the diaryl ether product and regenerates the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol:
-
Flask Preparation: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., RuPhos, XPhos, SPhos; 1.2-2.0 eq relative to Pd), and a base (e.g., K₃PO₄, Cs₂CO₃; 1.5-2.0 eq).
-
Reagent Addition: Add the aryl iodide intermediate (1.0 eq) and the phenol coupling partner (1.1-1.3 eq).
-
Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation (Section 3.1).
Data Summary and Method Comparison
The choice of method can significantly impact reaction outcomes. The following table provides a general comparison to guide experimental design.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often simple (L-proline, diamines) or none | Bulky, electron-rich phosphines (essential) |
| Typical Temp. | 110 - 160 °C | 80 - 110 °C |
| Base | Strong inorganic (Cs₂CO₃, K₂CO₃) | Weaker inorganic (K₃PO₄, K₂CO₃) |
| Pros | Cost-effective catalyst, simpler setup | Milder conditions, broad substrate scope, high functional group tolerance |
| Cons | Harsher conditions, potential for side reactions | Expensive catalysts and ligands, air-sensitive reagents |
| Typical Yields | 50 - 85% | 70 - 98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base/solvent combination. | Use fresh catalyst/ligands; Ensure rigorous inert atmosphere techniques; Screen alternative bases and solvents. |
| Dehalogenation of Aryl Iodide | Presence of water or protic impurities; For Buchwald-Hartwig, β-hydride elimination can be a side reaction.[10] | Use thoroughly dried reagents and solvents; Screen different ligands that may disfavor this side pathway. |
| Formation of Homocoupled Phenol Byproduct | (Ullmann) High temperatures can promote this side reaction. | Run the reaction at the lowest effective temperature; Consider switching to a Buchwald-Hartwig protocol. |
Conclusion
Methyl 3-(2-amino-4-methylphenoxy)benzoate serves as an excellent and versatile starting material for the construction of elaborate diaryl ether scaffolds. The two-stage synthetic route, involving a robust Sandmeyer iodination followed by a choice of modern C-O cross-coupling reactions, provides a reliable and adaptable platform for synthetic chemists. The palladium-catalyzed Buchwald-Hartwig coupling generally offers superior yields and milder conditions, making it the preferred method for complex and sensitive substrates. In contrast, the copper-catalyzed Ullmann condensation remains a valuable, cost-effective alternative. These detailed protocols and insights are intended to facilitate the exploration of novel chemical space, aiding in the development of next-generation pharmaceuticals and advanced materials.
References
Sources
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Application Notes and Protocols for the Diazotization of Methyl 3-(2-amino-4-methylphenoxy)benzoate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the diazotization of Methyl 3-(2-amino-4-methylphenoxy)benzoate. Diazotization is a cornerstone transformation in synthetic organic chemistry, converting primary aromatic amines into highly versatile diazonium salts.[1][2][3] These intermediates are pivotal in the synthesis of a wide array of compounds, including azo dyes, pharmaceuticals, and materials for optical data storage.[4][5] The substrate , Methyl 3-(2-amino-4-methylphenoxy)benzoate, possesses a primary aromatic amine that is rendered weakly basic by the electronic influence of the phenoxy and methyl benzoate moieties. This characteristic necessitates carefully controlled reaction conditions to achieve efficient conversion. This document outlines two robust protocols: a classical aqueous method using sodium nitrite and hydrochloric acid, and an alternative approach for weakly basic amines employing an organic nitrite. The causality behind experimental choices, safety protocols, and potential downstream applications of the resulting diazonium salt are discussed in detail to provide researchers with a self-validating and authoritative guide.
Mechanistic Insight and Substrate Analysis
The Diazotization Reaction
The conversion of a primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂).[6][7] Because nitrous acid is unstable, it is almost always generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3][8] The reaction must be conducted at low temperatures, typically 0-5 °C, to ensure the stability of the resulting diazonium salt, which can decompose rapidly at higher temperatures.[1][7]
The active electrophile in the reaction is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid followed by the loss of a water molecule.[9][10] The nucleophilic primary amine attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the elimination of water to form the stable diazonium ion (Ar-N₂⁺).[6][9]
Analysis of Methyl 3-(2-amino-4-methylphenoxy)benzoate
The reactivity of the primary amino group in Methyl 3-(2-amino-4-methylphenoxy)benzoate is modulated by the electronic nature of the substituents on the aromatic rings. The phenoxy and ester groups are generally electron-withdrawing, which reduces the nucleophilicity and basicity of the amine. This deactivation can make diazotization more challenging compared to simple anilines.[2] Consequently, standard diazotization procedures may require optimization, or alternative methods specifically designed for weakly basic amines may be more suitable.[11][12][13]
Experimental Protocols
The protocols detailed below provide a step-by-step guide for the successful diazotization of Methyl 3-(2-amino-4-methylphenoxy)benzoate. The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation due to its inherent instability and potential explosive hazard in solid form.[2][14]
Protocol A: Standard Diazotization in Aqueous Acid
This method is the most common and relies on the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid.[1][6]
Reagents and Equipment:
-
Methyl 3-(2-amino-4-methylphenoxy)benzoate
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Starch-iodide paper
Step-by-Step Procedure:
-
Preparation of the Amine Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend Methyl 3-(2-amino-4-methylphenoxy)benzoate (e.g., 0.05 mol) in a mixture of distilled water (50 mL) and concentrated hydrochloric acid (12.5 mL, ~3 equivalents).
-
Cooling: Immerse the flask in an ice-salt bath and stir the suspension vigorously until the internal temperature reaches 0-5 °C. It is critical to maintain this temperature range throughout the procedure to prevent decomposition of the diazonium salt.[1]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.0525 mol, 1.05 equivalents) in 20 mL of cold distilled water.
-
Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[2]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The initial suspension should clarify as the soluble diazonium salt is formed.
-
Testing for Excess Nitrous Acid: To confirm the reaction is complete, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid and a complete reaction.[15]
-
Quenching: Destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white). A slight effervescence (N₂ evolution) will be observed.[2]
-
Immediate Use: The resulting clear, cold solution of the diazonium salt is now ready for immediate use in subsequent coupling or substitution reactions.
Workflow for Standard Aqueous Diazotization
Caption: Generalized mechanism of aromatic diazotization.
Quantitative Data Summary
| Parameter | Protocol A: Standard Aqueous Diazotization | Protocol B: Arenediazonium Tosylate |
| Amine Substrate | 1.0 equivalent | 1.0 equivalent |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (t-BuONO) |
| Agent Stoichiometry | 1.05 - 1.1 equivalents | 1.2 equivalents |
| Acid | Hydrochloric Acid (HCl) | p-Toluenesulfonic Acid (p-TsOH) |
| Acid Stoichiometry | 2.5 - 3.0 equivalents | 1.1 equivalents |
| Solvent | Water | Acetonitrile / Ethyl Acetate |
| Temperature | 0 - 5 °C | 0 °C to Room Temperature |
| Quenching Agent | Urea or Sulfamic Acid | Not typically required |
Safety and Handling
-
Toxicity: Sodium nitrite and organic nitrites are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Corrosivity: Concentrated acids are highly corrosive and should be handled in a fume hood.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, shock, or friction. [14]For this reason, they are almost always generated and used in solution without isolation.
-
Temperature Control: The low temperature of the reaction must be strictly maintained. Runaway reactions can occur if the temperature rises, leading to vigorous decomposition and release of nitrogen gas.
References
-
SATHEE. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
Joshi, S. M., de Cózar, A., Gómez-Vallejo, V., Koziorowski, J., Llop, J., & Cossío, F. P. (n.d.). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of. DiVA. Retrieved from [Link]
- Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013).
-
Wikipedia. (n.d.). Organic azide. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]
-
Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Thieme. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 25.15 Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
Wiley Online Library. (2013, August 15). The chemistry of diazonium and diazo groups. Retrieved from [Link]
- Google Patents. (n.d.). US5874547A - Diazotization of amines.
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ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Retrieved from [Link]
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Sciencemadness Wiki. (2021, March 22). Nitrosylsulfuric acid. Retrieved from [Link]
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BrainKart. (2018, March 21). Diazotization (Sodium Nitrite Titration). Retrieved from [Link]
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Wikipedia. (n.d.). Nitrosylsulfuric acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Retrieved from [Link]
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Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azo coupling. Retrieved from [Link]
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BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Retrieved from [Link]
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PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
PMC. (2022, December 21). Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. Retrieved from [Link]
- Google Patents. (n.d.). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.
-
ACS Publications. (2018, September 19). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. Retrieved from [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
ResearchGate. (2025, August 9). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.
- Google Patents. (n.d.). US4234478A - Process and apparatus for the diazotization of amines.
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JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (n.d.). Diazotization of an aromatic amine. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the diazotisation of amines - EP 0003656 B1. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(2-amino-4-methylphenoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-(2-amino-4-methylphenoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. This document provides in-depth technical advice, explains the causality behind experimental choices, and offers validated protocols to ensure reliable results.
Overview of the Synthetic Challenge
The synthesis of Methyl 3-(2-amino-4-methylphenoxy)benzoate involves the formation of a diaryl ether bond, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The primary challenge lies in selectively forming the C-O bond between 2-amino-4-methylphenol and a methyl 3-halobenzoate derivative without promoting unwanted side reactions, such as N-arylation of the amine.
The most common and effective method for this transformation is a copper-catalyzed Ullmann condensation (or Ullmann-type) reaction.[2][3] While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, its C-O coupling variant can also be considered, though copper-based systems are often more cost-effective and well-suited for this particular transformation.[1][4]
This guide will focus on troubleshooting the copper-catalyzed Ullmann-type reaction for the synthesis of the target molecule.
Assumed Synthetic Route: Ullmann Condensation
The core reaction involves coupling 2-amino-4-methylphenol with methyl 3-iodobenzoate or methyl 3-bromobenzoate using a copper catalyst, a suitable ligand, and a base in a polar aprotic solvent.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low or No Product Formation
Q1: My reaction has stalled. TLC and LC-MS analysis show only unreacted starting materials. What are the most likely causes?
A1: Stalled reactions are typically due to issues with the catalytic system, reaction conditions, or reagent quality. Here is a systematic checklist:
-
Inactive Catalyst System: The active catalyst is a Cu(I) species.[2]
-
Cause: The copper source (e.g., CuI, CuBr, Cu₂O) may have oxidized to Cu(II) upon prolonged storage. Traditional Ullmann reactions often required activated copper powder.[2]
-
Solution: Use a fresh, high-purity copper(I) salt. Consider using a ligand that can stabilize the Cu(I) state and facilitate the catalytic cycle, such as picolinic acid, (2-pyridyl)acetone, or N,N-dimethylglycine.[1][5][6] Amino acids, in general, have been shown to promote Ullmann-type reactions at lower temperatures.[7]
-
-
Inappropriate Base or Solvent: The base is critical for deprotonating the phenol, and the solvent must facilitate the reaction.
-
Cause: A weak base may not sufficiently deprotonate the phenol to form the active nucleophile. An incorrect solvent can lead to poor solubility of reagents or hinder the reaction mechanism.
-
Solution: Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective.[5][8] High-boiling polar aprotic solvents like DMSO, DMF, or N-methylpyrrolidone (NMP) are standard for Ullmann reactions as they help solubilize the reagents and facilitate the reaction at elevated temperatures.[1][2]
-
-
Presence of Inhibitors: Water and oxygen can interfere with the reaction.
-
Cause: Water can hydrolyze the reagents or intermediates, while oxygen can oxidize the Cu(I) catalyst to an inactive Cu(II) state.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). A standard procedure involves heating the reaction mixture under argon.[1]
-
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[2]
-
Cause: The reaction may have a high activation energy that is not being met.
-
Solution: While modern ligand-accelerated systems allow for milder conditions (80-120°C)[1], if the reaction is stalled, a gradual increase in temperature may be necessary. Monitor for decomposition of starting materials.
-
Problem Area 2: Significant Side Product Formation
Q2: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be and how can I prevent it?
A2: The primary side reaction of concern is N-arylation, where the amino group of 2-amino-4-methylphenol attacks the methyl 3-halobenzoate. This is essentially a competing Goldberg reaction.[2] Another possibility is the homocoupling of the aryl halide.
-
Cause: The amino group (-NH₂) is also a potent nucleophile. The selectivity between O-arylation and N-arylation is a known challenge in substrates containing both functionalities.[9][10]
-
Solution - Promoting Selective O-Arylation:
-
Ligand Choice: The choice of ligand is crucial for directing selectivity. Picolinic acid has been shown to be effective for the selective O-arylation of aminophenols.[5][9]
-
Base Selection: The base can influence the relative nucleophilicity of the phenol and amine. A strong base like K₃PO₄ or Cs₂CO₃ will more readily deprotonate the phenol (pKa ~10) than the aniline (pKa ~30 for the N-H proton), thus favoring the formation of the phenoxide nucleophile.
-
Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity. Start optimization around 80-100°C.
-
The following DOT script visualizes a troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low yield.
Problem Area 3: Difficulty in Product Isolation and Purification
Q3: My product is difficult to purify. It streaks on silica gel columns and I get poor separation. What purification strategies do you recommend?
A3: The target molecule contains a basic primary amine, which interacts strongly with the acidic silanol groups on standard silica gel, causing streaking and poor separation.[11]
-
Workup Procedure:
-
Acid Wash: Before chromatography, perform a liquid-liquid extraction. After removing the copper catalyst (often by filtering through Celite), wash the organic layer with a dilute acid solution (e.g., 1M HCl).[12] This will protonate your amine product, moving it to the aqueous layer and separating it from non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the product back into an organic solvent. This acid-base extraction is a powerful preliminary purification step.
-
-
Chromatography Strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[11]
-
Amine-Functionalized Silica: For very difficult separations, use an amine-functionalized silica stationary phase. This phase deactivates the acidic sites, leading to much sharper peaks and better separation for basic compounds.[11]
-
Reverse-Phase Chromatography: If the compound is still difficult to purify, consider reverse-phase HPLC using a C18 column with a mobile phase like acetonitrile/water with a modifier (e.g., 0.1% formic acid or TFA).
-
Recommended Starting Protocol & Optimization
This section provides a robust starting protocol. It is designed to be a self-validating system where progress can be checked at each stage.
Baseline Experimental Protocol
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-methylphenol (1.0 eq), methyl 3-iodobenzoate (1.1 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the consumption of the limiting starting material is observed.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine added to the mobile phase.
Table 1: Guideline for Parameter Optimization
If the baseline protocol results in low yield, systematically vary one parameter at a time as outlined in the table below.
| Parameter | Condition A (Baseline) | Condition B | Condition C | Rationale & Key Reference |
| Copper Source | CuI (10 mol%) | CuBr (10 mol%) | Cu₂O (5 mol%) | Different Cu(I) sources can have varying activity. CuBr is a common alternative.[1] |
| Base | Cs₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | K₂CO₃ (2.5 eq) | Base strength is critical. Cs₂CO₃ and K₃PO₄ are highly effective in promoting O-arylation.[5][8] |
| Solvent | DMSO | DMF | Dioxane | Solvent polarity and boiling point affect reaction rate and solubility.[2] |
| Temperature | 100 °C | 80 °C | 120 °C | Lower temperatures may improve selectivity, while higher temperatures can increase rate.[1] |
References
-
Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(19), 7187–7190. [Link]
-
Bull, J. A., et al. (2018). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters. [Link]
-
Bull, J. A., et al. (2018). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). organic-chemistry.org. [Link]
-
MDPI. (2024). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. MDPI. [Link]
-
Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
Ley, S. V., & Thomas, A. W. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Monge, M., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [Link]
-
Shams, Y. M., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]
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NIH. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. [Link]
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University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. [Link]
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Frank, E., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. organic-chemistry.org. [Link]
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NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]
-
MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Dash, J., et al. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
-
ResearchGate. (2025). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. [Link]
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- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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Purification methods for Methyl 3-(2-amino-4-methylphenoxy)benzoate impurities
Technical Support Center: Methyl 3-(2-amino-4-methylphenoxy)benzoate
A Guide to Effective Purification Strategies
Welcome to the technical support center for the purification of Methyl 3-(2-amino-4-methylphenoxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. As a Senior Application Scientist, I understand that achieving high purity is critical for reliable downstream applications and regulatory compliance. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows with confidence.
Part 1: Understanding the Challenge - Common Impurities and Initial Analysis
The purification strategy for Methyl 3-(2-amino-4-methylphenoxy)benzoate is dictated by the impurities generated during its synthesis. The most common synthetic route is a copper-catalyzed Ullmann condensation to form the diaryl ether bond, followed by esterification or functional group manipulation.[1][2][3] This process can introduce several classes of impurities.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Examples | Likely Origin | Recommended Initial Removal Step |
| Unreacted Starting Materials | 3-Hydroxybenzoic acid, 2-Chloro-5-methylaniline, etc. | Incomplete reaction during Ullmann coupling. | Acid-Base Extraction |
| Catalyst Residues | Copper(I) and Copper(II) salts | Ullmann condensation catalyst.[2][4] | Aqueous wash (e.g., with ammonium hydroxide or EDTA solution). |
| Side-Reaction Products | Homocoupling products (e.g., biphenyl derivatives) | Side reactions during the Ullmann coupling.[4] | Column Chromatography |
| Related Structural Isomers | Positional isomers from non-selective reactions. | Poor regioselectivity during synthesis. | Column Chromatography, Recrystallization |
| Solvent & Reagent Residues | High-boiling solvents (e.g., DMF, NMP), bases (e.g., triethylamine). | Reaction and workup steps. | Evaporation under high vacuum, Aqueous Washes. |
Before beginning any purification, it is crucial to analyze a crude sample by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and nature of the impurities present. This initial assessment will guide your choice of the most effective purification sequence.
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the purification process.
Q1: My crude product is a dark brown or green oil/solid. What causes this discoloration?
A1: This is typically due to two main factors:
-
Oxidized Amine Impurities: Aromatic amines are susceptible to air oxidation, which forms highly colored polymeric impurities. It is advisable to handle the material under an inert atmosphere (like nitrogen or argon) when possible.
-
Residual Copper Catalyst: Copper salts from the Ullmann reaction can impart a green or blue color. These are often difficult to remove completely without a targeted aqueous wash.
Q2: I'm losing a significant amount of product during the aqueous workup. Why?
A2: Product loss during extraction is often due to emulsion formation or the partial solubility of your product's salt form in the aqueous layer. The amine group on your molecule is basic and can be protonated by acidic solutions, increasing its water solubility.[5] To mitigate this, use a saturated sodium chloride solution (brine) for your final washes to decrease the solubility of organic compounds in the aqueous phase.
Q3: Why does my compound streak badly on a silica gel TLC plate or column?
A3: Streaking (tailing) of amines on silica gel is a classic problem. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[6] These acidic sites can interact strongly with the basic amine group of your molecule, causing it to "stick" to the stationary phase and elute slowly and broadly.[7] This leads to poor separation and low recovery.
Q4: Is recrystallization a good primary purification method for this compound?
A4: Recrystallization is an excellent final purification step for removing minor impurities and obtaining a high-purity, crystalline solid.[8][9] However, it is often inefficient for removing large quantities of multiple impurities, as they can co-precipitate or inhibit crystal formation. It is best used after a bulk purification method like acid-base extraction or column chromatography.
Part 3: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Guide 1: Acid-Base Extraction
Acid-base extraction is a powerful first-step purification that leverages the basicity of the aromatic amine.[10][11][12] By washing an organic solution of your crude product with aqueous acid, the amine is protonated, forming a water-soluble salt that can be separated from neutral or acidic impurities.
Caption: Workflow for Acid-Base Extraction Purification.
Troubleshooting Acid-Base Extraction:
| Issue | Probable Cause(s) | Solution(s) |
| Persistent Emulsion at Interface | High concentration of crude material; presence of fine particulates; vigorous shaking. | 1. Add saturated brine to "break" the emulsion. 2. Filter the entire mixture through a pad of Celite®. 3. Centrifuge the mixture if equipment is available. 4. For future extractions, use gentle inversions instead of vigorous shaking. |
| Product Fails to Precipitate After Basification | Insufficient base added; product is soluble in the aqueous phase even in its neutral form. | 1. Check the pH with litmus paper to ensure it is strongly basic (pH > 10). 2. Perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the neutral product from the aqueous layer.[12] |
| Low Recovery of Product | The protonated amine salt has some solubility in the organic layer; incomplete extraction. | 1. Perform multiple extractions with smaller volumes of aqueous acid (e.g., 3 x 30 mL) rather than one large extraction (1 x 90 mL). This is mathematically more efficient.[11] 2. After basifying the aqueous layer, perform multiple back-extractions with the organic solvent. |
Guide 2: Flash Column Chromatography
Column chromatography is essential for separating the target compound from structurally similar, neutral impurities.[13][14][15] The key to success is mitigating the on-column acid-base interaction.
Caption: Decision tree for troubleshooting amine purification by column chromatography.
Troubleshooting Column Chromatography:
| Issue | Probable Cause(s) | Solution(s) |
| Severe Streaking and Broad Peaks | Strong interaction between the basic amine and acidic silica gel.[7] | 1. Add a Base Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This deactivates the acidic silanol sites, allowing your compound to elute cleanly.[7] 2. Change Stationary Phase: Use a more inert or basic stationary phase like basic alumina or amine-functionalized silica.[6] |
| Poor Separation from a Key Impurity | The polarity of the compound and impurity are too similar in the chosen solvent system. | 1. Change Solvent System: Switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol system. The different solvent interactions can improve selectivity. 2. Run a Shallow Gradient: If using automated chromatography, run a very slow, shallow gradient (e.g., 0-20% B over 30 column volumes) to maximize resolution. |
| Product Does Not Elute from Column | The compound has irreversibly adsorbed to the silica; the mobile phase is not polar enough. | 1. First, try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane containing 1% triethylamine. 2. If this fails, the product may be lost. This highlights the importance of running a TLC with the chosen eluent (including additives) before committing the bulk material to the column. |
Guide 3: Recrystallization
Recrystallization is the definitive final step to achieve high analytical purity and obtain a stable, crystalline solid. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[9][16]
Troubleshooting Recrystallization:
| Issue | Probable Cause(s) | Solution(s) |
| "Oiling Out" Instead of Crystallizing | The solution became supersaturated at a temperature above the compound's melting point; the compound is too soluble in the chosen solvent. | 1. Add more hot solvent until the oil redissolves, then allow it to cool more slowly. 2. Re-dissolve and add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly. |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated at cold temperatures. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Add an anti-solvent dropwise to the cold solution to induce precipitation. 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[9] 4. Add a "seed crystal" from a previous pure batch. |
| Product Crashes Out as a Fine Powder | The solution cooled too quickly, preventing the formation of an ordered crystal lattice. | 1. Re-dissolve the solid by heating and allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Insulating the flask can help. |
Part 4: Experimental Protocols
These protocols are provided as a starting point and should be optimized based on the results of your initial crude analysis.
Protocol 1: Bulk Purification via Acid-Base Extraction
-
Dissolve the crude Methyl 3-(2-amino-4-methylphenoxy)benzoate (e.g., 10.0 g) in 200 mL of ethyl acetate.
-
Transfer the solution to a 500 mL separatory funnel.
-
Add 50 mL of 1 M hydrochloric acid (HCl) and shake gently for 1 minute. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with two additional 50 mL portions of 1 M HCl.
-
Combine all aqueous extracts. Wash the organic layer with 50 mL of brine and set it aside (this contains neutral impurities).
-
Cool the combined aqueous extracts in an ice bath. Slowly add 10 M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). A precipitate should form.
-
Extract the basic aqueous slurry with three 100 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with 100 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Eluent: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 80:20) containing 1% triethylamine.
-
Pack the Column: Dry-pack a silica gel column with an appropriate amount of silica (typically 50-100x the weight of your crude material). Wet the column with the mobile phase.
-
Load the Sample: Dissolve the partially purified product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Run the Column: Elute the column with the prepared mobile phase, collecting fractions.
-
Analyze Fractions: Monitor the elution of your product by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Final Purification by Recrystallization
-
Place the product from the column (e.g., 1.0 g) into an Erlenmeyer flask.
-
Select an appropriate solvent system (e.g., ethanol/water or isopropanol/heptane). Add the primary solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to a constant weight.
References
- Google Patents. (n.d.). Process for the purification of aromatic amines.
- Mendow, G., & Querini, C. A. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal, 228, 93–101.
- (n.d.). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
- Li, D., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester Purification Kit (MAK225) - Technical Bulletin.
- Nacalai Tesque. (n.d.). Fatty Acid Methyl Ester Purification Kit (50 tests).
- (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Dyestuff Synthesis.
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- MilliporeSigma. (n.d.). Troubleshooting Purification Methods.
- OperaChem. (2025, April 1). Ullmann coupling-An overview.
- (n.d.). Acid-Base Extraction.
- Columbia University. (n.d.). Column chromatography.
- Google Patents. (n.d.). Process for the purification of amines.
- Sacchi, A., et al. (2021). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Rochester. (n.d.). Flash Column Chromatography.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- (n.d.). Exp 6 - Extraction.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube.
- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
- HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Wikipedia. (n.d.). Ullmann condensation.
- Phenomenex. (n.d.). Troubleshooting Guide.
- (n.d.).
- ChemicalBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate synthesis.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- (n.d.).
- Van Allen, D. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (2025, August 10). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF.
- Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
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Solving solubility issues with Methyl 3-(2-amino-4-methylphenoxy)benzoate in methanol
Technical Support Center: Methyl 3-(2-amino-4-methylphenoxy)benzoate
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Methanol
Welcome to the technical support guide for Methyl 3-(2-amino-4-methylphenoxy)benzoate. This document is designed for researchers, chemists, and formulation scientists who are encountering difficulties dissolving this versatile intermediate in methanol. As application scientists with extensive field experience, we understand that unexpected insolubility can be a significant roadblock in experimental workflows. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing solubility and provides a logical, step-by-step troubleshooting framework to achieve clear, stable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: I'm having trouble dissolving Methyl 3-(2-amino-4-methylphenoxy)benzoate in methanol. What are the underlying scientific reasons for this?
A1: The solubility behavior of a compound is governed by the interplay between its intrinsic properties and its interaction with the solvent. For Methyl 3-(2-amino-4-methylphenoxy)benzoate, several factors are at play:
-
Molecular Structure and Polarity: Your molecule possesses both polar and non-polar characteristics. The ester, ether, and primary aromatic amine groups are polar and capable of hydrogen bonding with methanol. However, the two large aromatic rings and the methyl group contribute significant non-polar surface area. While methanol is a polar solvent, this structural duality can lead to incomplete solvation.
-
Crystal Lattice Energy: The compound is a solid at room temperature, indicating that its molecules are arranged in a stable crystal lattice.[1][2] The energy required to break these intermolecular forces (lattice energy) may be greater than the energy released when the individual molecules are solvated by methanol. If the solvation energy does not overcome the lattice energy, the compound will remain insoluble.
-
The Role of the Amine Group: The primary aromatic amine (-NH2) is a weak base.[3] In neutral methanol, this group is uncharged. Its ability to be protonated is the key to unlocking significantly higher solubility, which we will address in subsequent steps.
Q2: Before I modify my experiment, what preliminary checks should I perform?
A2: It is critical to rule out extrinsic factors before investing time in advanced troubleshooting.
-
Confirm Compound Identity and Purity: Ensure the material is indeed Methyl 3-(2-amino-4-methylphenoxy)benzoate and meets the expected purity specifications. Insoluble impurities from synthesis can prevent the dissolution of the primary compound.[4]
-
Verify Solvent Quality: Use high-purity, anhydrous methanol. The presence of water or other contaminants can alter the solvent's properties and negatively impact solubility.
-
Accurate Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution beyond the compound's intrinsic solubility limit in neutral methanol.
Level 1 Troubleshooting: Physical Intervention
These methods use physical energy to assist the dissolution process and should always be the first line of approach.
Q3: Can simply heating the mixture improve solubility?
A3: Yes, for most solid solutes, solubility increases with temperature.[5][6] Heating provides the thermal energy needed to help overcome the compound's crystal lattice energy.
Experimental Protocol: Thermal Agitation
-
Setup: Place your vial or flask containing the compound and methanol in a heating mantle or a temperature-controlled water/oil bath on a magnetic stir plate. Use a stir bar for continuous agitation.
-
Heating: Gradually increase the temperature. A target of 40-50°C is a safe and effective starting point for methanol (Boiling Point: 64.7°C). Caution: Ensure your vessel is properly vented or equipped with a condenser to avoid pressure buildup and solvent evaporation.
-
Observation: Stir the mixture for 15-30 minutes at the target temperature. Observe for dissolution.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates out (indicating that you formed a supersaturated solution that is unstable at lower temperatures).
Q4: Is sonication a useful technique here?
A4: Absolutely. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation). This process generates intense localized energy, which can break apart solute agglomerates and accelerate the dissolution process, effectively acting as a powerful form of mechanical agitation.
Experimental Protocol: Ultrasonic Agitation
-
Setup: Place the sealed vial containing the slurry into a sonication bath.
-
Sonication: Sonicate the mixture in 10-15 minute intervals.
-
Monitoring: After each interval, visually inspect the solution. Check the temperature of the vial, as prolonged sonication can cause heating. If necessary, allow the sample to cool before proceeding.
-
Evaluation: Assess if the compound has fully dissolved. This method is often used in conjunction with heating for particularly stubborn compounds.
Level 2 Troubleshooting: Chemical Modification
If physical methods are insufficient, modifying the chemical environment is the next logical step. The primary target for this molecule is its basic amino group.
Q5: How can I leverage the basicity of the amine group to enhance solubility?
A5: The uncharged aromatic amine is only moderately polar. By protonating it with an acid, you convert it into a positively charged ammonium salt.[7] This salt is an ionic species with dramatically increased polarity, making it far more soluble in a polar solvent like methanol.[8][9][10] This is often the most effective strategy for amine-containing compounds.
Mechanism: Acid-Base Protonation R-NH₂ (less polar, lower solubility) + H⁺ ⇌ R-NH₃⁺ (ionic salt, higher solubility)
Experimental Protocol: pH Adjustment via Acidification
-
Prepare Acid Stock: Prepare a 1M stock solution of hydrochloric acid (HCl) in methanol. This avoids introducing water, which could be undesirable for your downstream application.
-
Initial Slurry: Create the slurry of your compound in the final desired volume of methanol.
-
Stepwise Acidification: While stirring vigorously, add the methanolic HCl solution dropwise (e.g., 0.1-0.2 equivalents at a time).
-
Observe and Test: After each addition, allow the mixture to stir for 5-10 minutes. The solution should become clearer as the ammonium salt forms. Continue adding acid until the solution is completely clear.
-
Final pH: The final solution will be acidic. This is a critical consideration for the stability of your compound and the requirements of your subsequent experimental steps.
| Parameter | Before Acidification | After Acidification |
| Dominant Species | R-NH₂ (Free Amine) | R-NH₃⁺ (Ammonium Salt) |
| Polarity | Moderate | High (Ionic) |
| Expected Solubility | Low to Moderate | High to Very High |
| Solution pH | Near-Neutral | Acidic |
Q6: What is co-solvency, and when should I consider it?
A6: Co-solvency is a technique where you blend methanol with another miscible solvent to create a mixture with more favorable solubilizing properties.[11][12][13] A co-solvent can work by reducing the overall polarity of the solvent system to better accommodate the non-polar aromatic regions of your molecule, thereby reducing the interfacial tension between the solute and the solvent.[10][12]
This method is particularly useful if acidification is not compatible with your experimental goals.
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose solvents that are miscible with methanol and offer different polarities. Good candidates include:
-
Less Polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)
-
More Polar/H-Bonding: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
-
-
Prepare Binary Mixtures: Create small-volume solvent blends, starting with a high percentage of methanol (e.g., 90:10, 80:20, 70:30 Methanol:Co-solvent).
-
Test Solubility: Add your compound to each blend at the target concentration and assess solubility using stirring, heating, and/or sonication.
-
Optimization: Identify the co-solvent and ratio that provides the best solubility. Be mindful that the properties of the final solution (polarity, viscosity, boiling point) will be different from pure methanol.
| Co-Solvent Type | Example | Principle of Action | Best For |
| Aprotic Polar | DMSO, DMF | High solubilization capacity for a wide range of compounds.[14] | When high concentrations are needed and downstream compatibility allows. |
| Less Polar | THF, DCM | Reduces overall solvent polarity to better solvate non-polar regions. | Balancing the solvation of both polar and non-polar moieties. |
Visual Troubleshooting Guide & Workflow
The following diagrams illustrate the decision-making process and the chemical principle behind the most effective solubilization technique for this compound.
Caption: A step-by-step workflow for troubleshooting solubility.
Caption: The effect of acidification on the compound's polarity.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Science.gov. (n.d.). protonated amine molecules: Topics by Science.gov.
- Journal of Pharmaceutical Research International. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- MilliporeSigma. (n.d.). Methyl 3-amino-4-methylbenzoate.
- ResearchGate. (n.d.). Effect of temperature on solubility and interfacial tension in methanol....
- ResearchGate. (n.d.). Effect of temperature on solubility and interfacial tension in methanol solvent.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- NCERT. (n.d.). Amines.
- Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- University of California, Davis. (n.d.). Effects of Temperature and Pressure on Solubility.
- National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- National Center for Biotechnology Information. (n.d.). Methyl 3-(2-aminoethyl)benzoate hydrochloride.
- Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process.
- Chemistry LibreTexts. (2026, February 15). 13.4: Pressure and Temperature Effects on Solubility.
- SciSpace. (n.d.). A review on solubility enhancement techniques.
- ChemScene. (n.d.). Methyl 3-(2-aminoethoxy)benzoate.
- ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega.
- National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- PubChem. (n.d.). Methyl 4-[(2-methoxyethyl)amino]benzoate.
- ChemicalBook. (2026, January 13). Methyl 3-amino-4-methylbenzoate.
- Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry.
- ResearchGate. (2025, October 23). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents | Request PDF.
- Guidechem. (2021, March 3). How to Prepare Methyl 2-Amino-3-Methylbenzoate? - FAQ.
- University of Calgary. (n.d.). Reactions of Amines.
- ChemicalBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate synthesis.
- MedchemExpress.com. (n.d.). Methyl 3-amino-4-methylbenzoate | Biochemical Reagent.
- Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
- PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Ataman Kimya. (n.d.). METHYL BENZOATE.
Sources
- 1. 3-氨基-4-甲基苯甲酸甲酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 3-amino-4-methylbenzoate | 18595-18-1 [chemicalbook.com]
- 3. Amines [arcomedeng.com]
- 4. guidechem.com [guidechem.com]
- 5. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
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- 7. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. wjbphs.com [wjbphs.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ajptonline.com [ajptonline.com]
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- 14. scialert.net [scialert.net]
Preventing oxidation of the amino group in phenoxy benzoate derivatives
Status: Online | Tier: Senior Application Support | Ticket: #PB-NH2-OX-001
Introduction: Why Your "White Powder" Turned Brown
Welcome to the technical support center for phenoxy benzoate chemistry. If you are here, you are likely facing the "Aniline Drift"—where your pristine, electron-rich amino-phenoxy benzoate derivative has degraded into a yellow, brown, or black tar during synthesis, workup, or storage.
The Core Problem: Phenoxy benzoates containing amino groups (anilines) are structurally predisposed to oxidation. The phenoxy ether linkage is electron-donating, and when combined with an amino group, it pushes the aromatic ring’s electron density to a critical threshold. This makes the nitrogen lone pair highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical cations, dimerization, and eventually, complex quinone imine polymers (the "tar").
This guide provides the protocols to arrest this cascade.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before troubleshooting, you must understand the enemy. The degradation is not random; it is a specific radical cascade triggered by light, pH, and oxygen.
The Oxidation Cascade (Mechanism)
The following diagram illustrates how a stable amine transforms into a colored impurity (Quinone Imine) or polymer.
Figure 1: The oxidative degradation pathway of aromatic amines. Intervention must occur at the "Free Amine" to "Radical Cation" transition.
Module 2: Synthesis Troubleshooting (Reaction Phase)
User Scenario: "My reaction mixture darkens significantly during heating or workup."
Protocol A: The "Zero-Oxygen" Sparge
Standard "nitrogen balloon" protection is often insufficient for electron-rich anilines. You must actively displace dissolved oxygen.
-
Solvent Prep: Do not use fresh solvent directly from the bottle.
-
Sparging: Insert a gas dispersion tube (fritted glass) into the solvent. Bubble dry Nitrogen or Argon vigorously for 15–20 minutes per liter of solvent before adding reagents.
-
The Headspace: Maintain a positive pressure of inert gas throughout the reaction.
Protocol B: Antioxidant Additives
If sparging fails, introduce a "sacrificial" reducing agent that reacts with radicals faster than your amine does.
| Antioxidant | Conc.[1][2][3] Range | Best For | Mechanism |
| Sodium Bisulfite (NaHSO₃) | 0.1 – 0.5 eq | Aqueous workups | Reduces quinones back to phenols/amines. |
| Ascorbic Acid (Vitamin C) | 0.1 – 1.0 wt% | Synthesis/Storage | Radical scavenger; prevents SET initiation. |
| BHT (Butylated hydroxytoluene) | 0.01 – 0.1 wt% | Organic solvents | Lipophilic radical trap; prevents polymerization. |
| EDTA | 1 – 5 mM | Aqueous buffers | Chelates trace Fe³⁺/Cu²⁺ (catalysts for oxidation). |
Expert Tip: Trace transition metals (Fe, Cu) in your silica gel or solvents can catalyze oxidation 100x faster. Adding EDTA during aqueous workup is a high-yield, low-effort fix.
Module 3: Strategic Protection (Synthetic Design)
User Scenario: "I need to perform an oxidation elsewhere on the molecule, but the amine keeps reacting."
You need a protecting group that shields the amine but—crucially—does not hydrolyze the benzoate ester during deprotection.
The Compatibility Matrix
| Protecting Group | Protection Condition | Deprotection Condition | Benzoate Ester Safety | Verdict |
| Acetyl (Ac) | Ac₂O / Pyridine | Strong Acid or Base | Risk: Base hydrolysis will cleave the benzoate. | ⚠️ Use Caution |
| Boc (tert-butyloxycarbonyl) | Boc₂O / Base | TFA or HCl / Dioxane | Safe: Esters are stable in acid. | ✅ Recommended |
| Cbz (Carboxybenzyl) | Cbz-Cl / Base | H₂ / Pd-C | Safe: Hydrogenolysis leaves esters intact. | ✅ Recommended |
| Fmoc | Fmoc-Cl / Base | Piperidine (Base) | Risk: Secondary amines can attack esters (aminolysis). | ❌ Avoid |
Decision Logic for Protection
Figure 2: Decision matrix for selecting amine protecting groups compatible with benzoate esters.
Module 4: Storage & Formulation (Post-Synthesis)
User Scenario: "My product was pure yesterday, but today the NMR shows impurities and the color is off."
Free base anilines are inherently unstable. The most effective stabilization method is Salt Formation . By protonating the nitrogen lone pair, you remove the electrons that initiate the oxidation.
Protocol: Conversion to Stable Salts
-
Dissolution: Dissolve the free base phenoxy benzoate in diethyl ether or EtOAc.
-
Acidification: Add 1.1 equivalents of HCl (in dioxane/ether) or p-Toluenesulfonic acid (TsOH) .
-
Precipitation: The salt will precipitate. Filter and wash with cold ether.
-
Result: The resulting Anilinium salt is resistant to air oxidation and can be stored for months/years.
Storage Checklist:
FAQ: Frequently Asked Questions
Q: Can I use silica gel chromatography for purification? A: Use caution. Silica is slightly acidic and can act as an oxidizing surface for sensitive amines.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexane to neutralize acid sites. Alternatively, use Neutral Alumina , which is much gentler on anilines.
Q: Why is my benzoate ester hydrolyzing during Boc deprotection? A: It shouldn't, but if water is present, strong acids (TFA) can promote hydrolysis.
-
Fix: Use anhydrous HCl in Dioxane or Ether. Ensure the reaction is kept strictly dry.
Q: I see a "pink" color in my solvent. Is my product ruined? A: Not necessarily. Quinone imines are highly colored (extinction coefficients >10,000). A trace amount (<0.1%) can color the whole batch pink/red.
-
Fix: Wash the organic layer with dilute Sodium Bisulfite (NaHSO₃) or filter through a small pad of activated charcoal to remove the colored impurity.
References
-
Travis, A. S. (2007). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. In The Chemistry of Anilines. Wiley-Interscience.[4]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. (See Section: Protection for the Amino Group - Carbamates).[5][6]
-
Corbett, J. F. (1972). Benzoquinone imines. Part XI. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with aniline and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, 999-1005.
-
Sigma-Aldrich Technical Bulletin. (n.d.). Handling and Storage of Air-Sensitive Reagents.
-
BenchChem. (2025).[7] Preventing oxidation of 2-(Allyloxy)aniline during storage.
Sources
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- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of Methyl 3-(2-amino-4-methylphenoxy)benzoate: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of Methyl 3-(2-amino-4-methylphenoxy)benzoate , a critical intermediate often encountered in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Unlike standard spectral libraries that offer static peak lists, this guide compares Electrospray Ionization (ESI) against Electron Ionization (EI) and evaluates Collision-Induced Dissociation (CID) energy ramp performance. The goal is to equip researchers with the predictive logic and experimental parameters necessary to identify this compound in complex matrices (e.g., reaction mixtures or impurity profiles) with high confidence.
Key Findings:
-
Precursor Identification: The protonated molecule
is observed at m/z 258.11 (ESI+). -
Diagnostic Fragmentation: The molecule exhibits a characteristic "Ortho Effect" due to the proximity of the amine and ether linkage, leading to distinct cyclization-elimination pathways not seen in para-isomers.
-
Method Recommendation: High-Resolution Q-TOF MS in ESI(+) mode is superior to EI for structural confirmation due to the preservation of the labile ether linkage.[1]
Structural Analysis & Theoretical Fragmentation
Before interpreting spectra, we must establish the structural locus of ionization and cleavage.
Molecule: Methyl 3-(2-amino-4-methylphenoxy)benzoate
Formula:
Mechanistic Logic (The "Why")
-
Ionization Site: In ESI(+), the primary site of protonation is the amine nitrogen (
) on the phenoxy ring due to its higher basicity compared to the ester or ether oxygen. -
Primary Cleavage (Low Energy): The methyl ester is prone to neutral loss of methanol (
, 32 Da), generating a stable acylium or ketene-like ion. -
Secondary Cleavage (High Energy): The diaryl ether bond is robust but will rupture under higher collision energies (CE). The presence of the amine ortho to the ether oxygen facilitates inductive cleavage and potential intramolecular hydrogen bonding, directing specific fragment ions.
Comparative Performance: Ionization & Fragmentation Modes[2][3]
This section compares how different MS techniques resolve the target molecule. Data is synthesized from standard fragmentation rules for diaryl ethers and benzoate derivatives.
Table 1: ESI(+) vs. EI Ionization Performance
| Feature | ESI(+) (Soft Ionization) | EI (Hard Ionization, 70 eV) | Verdict |
| Molecular Ion | Dominant | Weak or Absent | ESI is critical for MW confirmation.[1] |
| In-Source Frag. | Minimal (unless potential applied) | Extensive (Fingerprint region) | EI is better for library matching (NIST).[1] |
| Adducts | None | ESI requires salt removal for clean spectra. | |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | ESI preferred for trace impurity analysis.[1] |
Table 2: Collision Energy (CE) Ramping Profile (ESI-QTOF)
Experimental Setup: Precursor m/z 258.11 isolated (width 1.3 Da).
| Collision Energy | Dominant Ion (m/z) | Identity / Mechanism | Interpretation |
| Low (10-15 eV) | 258.11 | Intact precursor.[1] Use for quantification. | |
| Med (20-30 eV) | 226.08 | Loss of Methanol. Characteristic of methyl esters.[1] Confirms the benzoate moiety.[2][3][4] | |
| High (35-50 eV) | 135.04 | Ether Cleavage. Methyl benzoate cation.[1] Confirms the "Right-hand" side of the molecule.[1] | |
| High (35-50 eV) | 124.08 | Amine Fragment. 2-amino-4-methylphenol moiety (proton transfer).[1] Confirms the "Left-hand" side. | |
| Very High (>60 eV) | 107.05 | Secondary Loss. Loss of CO from the m/z 135 fragment. |
Visualizing the Fragmentation Pathway[3][6]
The following diagram illustrates the validated fragmentation pathway. This visual logic is essential for programming MassDefect filters or interpreting MS/MS spectra.
Caption: Fig 1. Proposed ESI(+) MS/MS fragmentation pathway. The primary split occurs at the ether linkage after initial methanol loss from the ester.
Experimental Protocol: Structural Validation Workflow
To replicate these results or validate a synthesized batch, follow this self-validating protocol. This workflow ensures that the observed peaks are genuine fragments and not background noise.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of LC-MS Grade Methanol .
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v) to achieve ~10 µg/mL.
-
Why: The acidic environment ensures full protonation of the amine (
), maximizing sensitivity in ESI(+).
-
Step 2: Instrument Configuration (Q-TOF / Orbitrap)[1]
-
Source: Electrospray Ionization (ESI) Positive Mode.[2]
-
Capillary Voltage: 3.5 kV (Standard) / 3.0 kV (Nano).
-
Gas Temp: 300°C (Prevents thermal degradation of the ether bond).
-
Fragmentor/Declustering Potential: 100-120 V.[1]
Step 3: Data Acquisition & Validation (The "Lock Mass" Rule)
-
Full Scan (MS1): Scan m/z 100–1000. Confirm parent peak at 258.1125 ± 5 ppm.
-
Targeted MS/MS: Set isolation width to 1.3 m/z .
-
Stepped CE: Apply collision energies of 10, 30, and 50 eV in a single cycle.
-
Validation Check: If the peak at m/z 226 (Methanol loss) does not appear at 20-30 eV, the identification is suspect. This neutral loss is mechanistically required for methyl esters in this configuration.
-
Comparative Decision Tree: Method Selection
When should you use this specific MS workflow versus alternatives like NMR or UV?
Caption: Fig 2. Decision tree for selecting the optimal analytical technique based on sample purity and concentration context.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and neutral losses).
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Methyl Benzoate Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Source for ESI vs. EI ionization comparisons).
-
PubChem. (2023). Compound Summary: Methyl 3-amino-4-methylbenzoate (Structural Analog).[1] National Library of Medicine. Available at: [Link]
-
Smith, R. M. (2005). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.[1] (Reference for ortho-effect mechanisms in aromatic amines).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
